

(R)-Methyl 1-boc-piperidine-3-carboxylate CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Methyl 1-boc-piperidine-3-carboxylate

Cat. No.: B1453711

[Get Quote](#)

An In-Depth Technical Guide to **(R)-Methyl 1-Boc-Piperidine-3-Carboxylate**

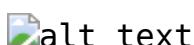
Executive Summary

(R)-Methyl 1-Boc-piperidine-3-carboxylate is a cornerstone chiral building block in modern medicinal chemistry. Its unique trifecta of features—a stereodefined center, a versatile piperidine scaffold, and an orthogonally protected nitrogen—renders it an invaluable intermediate for the synthesis of complex, high-value pharmaceutical agents. This guide provides an in-depth examination of this compound, from its fundamental chemical properties and stereospecific synthesis to its strategic applications in drug discovery. We will explore the causality behind synthetic choices, present detailed, field-proven protocols, and contextualize its role in the development of novel therapeutics, offering researchers and drug development professionals a comprehensive resource.

The Strategic Importance of Chiral Piperidine Scaffolds

The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.^{[1][2]} Its prevalence stems from its conformational flexibility and its ability to present substituents in well-defined three-dimensional orientations, which is critical for precise drug-target interactions.^[3] Living systems are inherently chiral, composed of

stereospecific macromolecules like proteins and nucleic acids.^[4] Consequently, the biological activity of a drug molecule is often dictated by its absolute stereochemistry.^[5]


The introduction of a chiral center onto the piperidine scaffold, as seen in **(R)-Methyl 1-Boc-piperidine-3-carboxylate**, provides a critical advantage. More than half of all approved small-molecule drugs are chiral, and regulatory bodies like the FDA mandate rigorous evaluation of each enantiomer to ensure optimal efficacy and minimize potential toxicity associated with the "distomer" (the less active or potentially harmful enantiomer).^[4] Utilizing enantiomerically pure building blocks like the title compound is not merely a matter of compliance; it is a fundamental strategy to accelerate drug discovery by designing molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.^{[5][6]}

Core Compound Profile: **(R)-Methyl 1-Boc-Piperidine-3-Carboxylate**

Chemical Identity and Structure

(R)-Methyl 1-Boc-piperidine-3-carboxylate is a derivative of nipecotic acid methyl ester, where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial; it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and can be cleanly removed under acidic conditions that typically leave other functional groups, like the methyl ester, intact.

- IUPAC Name: (3R)-1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate
- CAS Number: 934423-10-6^[7]
- Chemical Structure:

(Image generated for illustrative purposes)

The key feature is the stereocenter at the C3 position, designated as (R) according to Cahn-Ingold-Prelog priority rules. This defined stereochemistry is the primary source of the molecule's value in asymmetric synthesis.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of the compound, essential for experimental design and quality control.

Property	Value	Reference
Molecular Formula	$C_{12}H_{21}NO_4$	[7]
Molecular Weight	243.30 g/mol	[7]
Appearance	White to off-white solid or colorless oil	[8]
Purity	≥98% (typically by HPLC)	[7] [8]
1H NMR ($CDCl_3$, 500 MHz)	δ (ppm): 3.81-3.75 (m, 1H), 3.58-3.46 (m, 2H), 3.40-3.23 (m, 2H), 3.68 (s, 3H), 1.97-1.56 (m, 4H), 1.44 (s, 9H). Note: Spectra are complex due to rotamers.	[9] [10]
^{13}C NMR ($CDCl_3$, 126 MHz)	δ (ppm): 173.5, 154.8, 79.5, 51.8, 46.4, 45.2, 41.0, 28.5, 27.5, 24.5. Note: Rotameric forms may result in signal broadening or duplication.	[9]

Synthesis and Enantiomeric Control: A Protocol-Driven Guide

Achieving high enantiopurity is the most critical challenge in synthesizing chiral building blocks. The primary strategies include asymmetric synthesis from achiral precursors, derivation from the "chiral pool" (abundant natural products), and resolution of racemic mixtures.[\[6\]](#)[\[11\]](#) While asymmetric hydrogenation of pyridine precursors is elegant, a robust and scalable method often employed in industrial settings is the classical resolution of a racemate.[\[12\]](#)

Rationale for Diastereomeric Salt Resolution

This method leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., racemic methyl piperidine-3-carboxylate) with a single enantiomer of a chiral resolving agent (e.g., (R)-(-)-mandelic acid), a pair of diastereomeric salts is formed.[\[13\]](#) These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent system. Subsequent liberation of the amine from the purified salt yields the desired enantiomerically enriched piperidine derivative.

Detailed Protocol: Resolution of (\pm)-Methyl Piperidine-3-Carboxylate

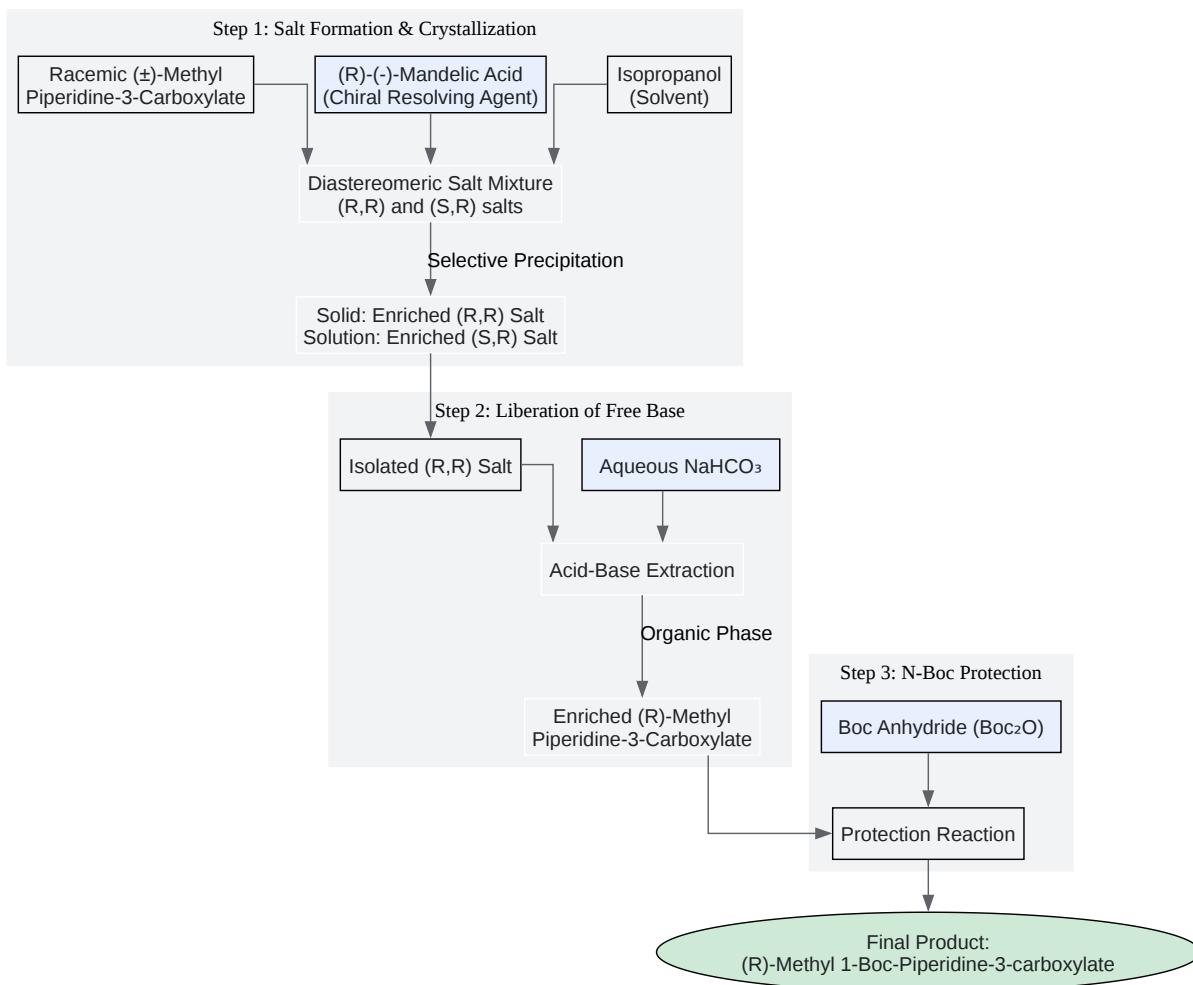
This protocol is adapted from established industrial processes and demonstrates a practical pathway to the (R)-enantiomer.[\[13\]](#)

Step 1: Formation of Diastereomeric Salt

- To a stirred solution of racemic methyl piperidine-3-carboxylate (1.0 eq) in isopropanol (5-10 volumes), add a solution of (R)-(-)-mandelic acid (1.0-1.1 eq) in isopropanol (2-3 volumes) at ambient temperature (20-25°C).
- Stir the resulting mixture for 4-6 hours to allow for complete salt formation and selective precipitation.
- Cool the slurry to 0-5°C and hold for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.
- Isolate the precipitate by filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum. This solid is the enriched (R)-methyl piperidine-3-carboxylate-(R)-mandelate salt.

Step 2: Liberation of the Free Base

- Suspend the isolated diastereomeric salt in a biphasic system of dichloromethane (DCM) or ethyl acetate (5 volumes) and a saturated aqueous solution of sodium bicarbonate (5 volumes).
- Stir the mixture vigorously for 30-60 minutes. The mandelic acid will be extracted into the aqueous basic layer as its sodium salt, leaving the free amine in the organic layer.


- Separate the organic layer. Extract the aqueous layer with a fresh portion of DCM (2 volumes) to recover any residual product.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude (R)-methyl piperidine-3-carboxylate.

Step 3: Boc Protection

- Dissolve the crude (R)-methyl piperidine-3-carboxylate in DCM (10 volumes).
- Add triethylamine (1.2 eq) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) at 0-5°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.
- Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO_3 , and brine.
- Dry the organic layer over Na_2SO_4 , filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford **(R)-Methyl 1-Boc-piperidine-3-carboxylate** as a pure compound.

Visualization of the Resolution Workflow

The following diagram illustrates the logical flow of the enantiomeric resolution process.

[Click to download full resolution via product page](#)

Caption: Workflow for the enantiomeric resolution and protection of **(R)-Methyl 1-Boc-piperidine-3-carboxylate**.

Applications in Drug Discovery and Development

The value of **(R)-Methyl 1-Boc-piperidine-3-carboxylate** lies in its dual functionality, which allows for programmed, selective chemical modifications.

- **Amide Coupling:** The methyl ester is readily converted into a carboxylic acid via hydrolysis. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate extensive amide libraries. This is a primary strategy for exploring the Structure-Activity Relationships (SAR) of a lead compound.
- **Scaffold Elaboration:** After amide formation or other modifications at the C3 position, the Boc group can be removed to reveal the piperidine nitrogen. This secondary amine serves as a new anchor point for further diversification through reactions like reductive amination, acylation, or sulfonylation, allowing chemists to systematically probe the chemical space around the piperidine core.^[12]
- **Pharmaceutical Intermediate:** As a stable and reactive intermediate, it serves as a crucial starting material in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs).^{[14][15]} Its use streamlines synthetic routes, ensuring that the critical stereocenter is installed early and maintained throughout the process.^[8] Many compounds targeting the central nervous system incorporate the piperidine scaffold, making this building block particularly relevant in that therapeutic area.^{[3][16]}

Conclusion

(R)-Methyl 1-Boc-piperidine-3-carboxylate is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined stereochemistry, coupled with the synthetic flexibility afforded by its orthogonal protecting group strategy, provides medicinal chemists with a reliable and powerful platform for the design and synthesis of next-generation therapeutics. Understanding its properties, synthesis, and strategic applications is essential for any scientist or professional engaged in the demanding field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum [chemicalbook.com]
- 11. Chiral Building Blocks Selection - Enamine [enamine.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 14. fuaij.com [fuaij.com]
- 15. nbino.com [nbino.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [(R)-Methyl 1-boc-piperidine-3-carboxylate CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1453711#r-methyl-1-boc-piperidine-3-carboxylate-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com